n-Butylmethyldichlorosilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

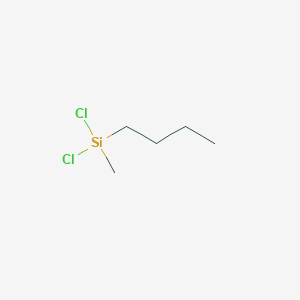

Structure

3D Structure

Properties

IUPAC Name |

butyl-dichloro-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12Cl2Si/c1-3-4-5-8(2,6)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACGRVDRVCFSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939439 | |

| Record name | Butyl(dichloro)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18147-23-4 | |

| Record name | Butyldichloromethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18147-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, butyldichloromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, butyldichloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl(dichloro)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyldichloromethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to n-Butylmethyldichlorosilane: Properties, Structure, and Reactivity

Abstract

This technical guide provides a comprehensive overview of n-Butylmethyldichlorosilane (CAS No. 18147-23-4), a versatile organosilicon compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, molecular structure, reactivity, synthesis, and applications of this important chemical intermediate. The guide emphasizes the causality behind its chemical behavior and provides practical, field-proven insights into its handling and use.

Introduction

This compound is a key organosilane building block characterized by the presence of a butyl group, a methyl group, and two reactive chlorine atoms attached to a central silicon atom. This unique combination of a stable alkyl chain and hydrolyzable chloro groups makes it a valuable precursor in the synthesis of a wide array of organosilicon compounds, including silicone polymers and surface modifying agents. Its reactivity is primarily dictated by the susceptibility of the silicon-chlorine bonds to nucleophilic attack, most notably by water, which leads to the formation of silanols and subsequently stable siloxane linkages. Understanding the chemical properties and reactivity of this compound is paramount for its effective and safe utilization in various scientific and industrial applications.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₅H₁₂Cl₂Si |

| Molecular Weight | 171.14 g/mol |

| Appearance | Colorless, transparent liquid |

| Boiling Point | 148 °C |

| Melting Point | <0 °C |

| Density | 1.009 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.4312 |

| Flash Point | 36.9 °C |

| CAS Number | 18147-23-4 |

Molecular Structure and Spectroscopic Characterization

The structure of this compound consists of a central silicon atom tetrahedrally bonded to a n-butyl group, a methyl group, and two chlorine atoms.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the n-butyl group and the methyl group. The n-butyl group would exhibit a triplet for the terminal methyl protons, a multiplet for the two internal methylene groups, and a triplet for the methylene group attached to the silicon atom. The methyl group attached to the silicon would appear as a singlet. The approximate chemical shifts (δ) in CDCl₃ are predicted as follows:

-

0.9 ppm (t, 3H, -CH₂)

-

1.3-1.5 ppm (m, 4H, -CH₂-CH₂-)

-

0.8-1.0 ppm (t, 2H, -Si-CH₂-)

-

0.4-0.6 ppm (s, 3H, -Si-CH₃)

-

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals for the n-butyl group and one for the methyl group attached to the silicon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C-H stretching (alkyl): 2850-2960 cm⁻¹

-

Si-C stretching: 1250 cm⁻¹ and 700-800 cm⁻¹

-

Si-Cl stretching: 450-600 cm⁻¹

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic pattern of the molecular ion would be indicative of the presence of two chlorine atoms. Common fragmentation pathways would involve the loss of a butyl group, a methyl group, or chlorine atoms.[1][2]

Chemical Reactivity and Handling

The primary driver of this compound's reactivity is the presence of the two Si-Cl bonds. These bonds are highly susceptible to nucleophilic attack, making the compound a versatile reagent but also requiring careful handling.

Hydrolysis

This compound reacts vigorously with water in a hydrolysis reaction to form n-butylmethylsilanediol and hydrochloric acid.[3][4] The silanediol is often unstable and readily undergoes self-condensation to form polysiloxanes.[4]

Reaction: C₄H₉(CH₃)SiCl₂ + 2H₂O → C₄H₉(CH₃)Si(OH)₂ + 2HCl

The liberated hydrochloric acid can catalyze further condensation reactions. Due to this reactivity, this compound is highly corrosive and moisture-sensitive. It must be handled under anhydrous conditions in a well-ventilated fume hood.

Experimental Protocol: Hydrolysis of this compound

Objective: To observe the hydrolysis of this compound and the subsequent formation of polysiloxanes.

Materials:

-

This compound

-

Anhydrous diethyl ether

-

Water

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

In a fume hood, place 10 mL of anhydrous diethyl ether in a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

Slowly add 1 mL of this compound to the diethyl ether with stirring.

-

Fill a dropping funnel with 5 mL of water.

-

Slowly add the water dropwise to the stirred solution of the silane in diethyl ether. Observe the formation of a white precipitate (polysiloxane) and the evolution of HCl gas (use appropriate safety precautions).

-

After the addition of water is complete, stir the mixture for an additional 30 minutes at room temperature.

-

The resulting mixture will contain the polysiloxane product.

Hydrolysis and Condensation Mechanism

Caption: Hydrolysis of this compound followed by condensation to form a polysiloxane network.

Reaction with Nucleophiles

Besides water, this compound reacts with a variety of other nucleophiles, such as alcohols, amines, and Grignard reagents. These reactions proceed via nucleophilic substitution at the silicon center, displacing the chloride ions. This reactivity is fundamental to its use in organic synthesis and materials science. For instance, reaction with an alcohol will yield an alkoxysilane.

Synthesis

The industrial synthesis of this compound is typically achieved through the direct process (Rochow-Müller synthesis) involving the reaction of n-butyl chloride with silicon metal in the presence of a copper catalyst. For laboratory-scale synthesis, a common method involves the reaction of a Grignard reagent with a corresponding chlorosilane.

Experimental Protocol: Synthesis of this compound (Representative)

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

n-Butyl bromide

-

Methyltrichlorosilane

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of n-butyl bromide in anhydrous diethyl ether.

-

Add a small amount of the n-butyl bromide solution to the magnesium to initiate the Grignard reaction. The reaction is initiated when the solution becomes cloudy and starts to reflux.

-

Once the reaction has started, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate dropping funnel, place a solution of methyltrichlorosilane in anhydrous diethyl ether.

-

Add the methyltrichlorosilane solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction mixture is then worked up by filtering off the magnesium salts and distilling the filtrate to isolate the this compound product.

Grignard Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound via a Grignard reaction.

Applications

The bifunctional nature of this compound makes it a valuable intermediate in several applications.

Silicone Polymer Synthesis

As a difunctional silane, this compound can be used in the synthesis of linear polysiloxanes.[5][6] The hydrolysis and subsequent condensation of this compound lead to the formation of poly(n-butylmethylsiloxane) chains. The properties of the resulting silicone polymer can be tailored by co-polymerization with other dichlorosilanes.

Surface Modification

This compound can be used to modify the surface properties of various substrates, such as glass, silica, and metal oxides.[1][7] The reaction of the dichlorosilane with surface hydroxyl groups results in the covalent attachment of n-butylmethylsilyl groups, rendering the surface hydrophobic. This is useful in applications requiring water repellency, such as coatings and treatments for glass.

Experimental Protocol: Surface Hydrophobization of Glass

Objective: To render a glass surface hydrophobic using this compound.

Materials:

-

Glass slides

-

This compound

-

Anhydrous toluene

-

Triethylamine (as an HCl scavenger)

-

Oven

-

Beakers

Procedure:

-

Clean the glass slides thoroughly with a suitable cleaning agent (e.g., piranha solution, with extreme caution) to ensure a high density of surface hydroxyl groups. Rinse extensively with deionized water and dry in an oven at 120 °C for at least 1 hour.

-

In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene in a beaker.

-

Add a small amount of triethylamine (e.g., 1% v/v) to the solution to neutralize the HCl byproduct.

-

Immerse the cleaned and dried glass slides in the silane solution for 1-2 hours at room temperature.

-

Remove the slides from the solution and rinse them with fresh anhydrous toluene to remove any unreacted silane.

-

Cure the treated slides in an oven at 100-120 °C for 30-60 minutes to promote the covalent bonding of the silane to the surface.

-

After cooling, the glass slides will be hydrophobic. This can be tested by observing the beading of water droplets on the surface.

Safety and Handling

This compound is a flammable liquid and is corrosive. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.

Conclusion

This compound is a valuable and reactive organosilicon compound with significant applications in the synthesis of silicone polymers and for surface modification. Its chemical behavior is dominated by the reactivity of the silicon-chlorine bonds. A thorough understanding of its properties, structure, and reactivity, along with strict adherence to safety protocols, is essential for its successful and safe use in research and industrial settings.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Butylchlorodimethylsilane: A Key Chemical Intermediate for Silicone Polymer Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). Retrieved from [Link]

-

Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from [Link]

-

Silicones Europe. (n.d.). Chemistry - Hydrolysis. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane.

-

University of Wuppertal. (n.d.). Hydrolysis and polycondensation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

eScholarship, University of California. (2023). Synthesis of Novel Polysiloxanes and Silsesquioxanes with High Refractive Index by Utilizing Alkoxysilane Precursors with Polycyclic Aromatic Substituents. Retrieved from [Link]

-

Michigan State University. (n.d.). Silicon Polymers: Preparations of Bouncing Putty (Silly Putty). Retrieved from [Link]

- ACS Publications. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 20(12), 2398–2403.

-

DTIC. (1978). The Reaction of 3,3-Dichloroallyltrimethylsilane with N-Butyllithium. Retrieved from [Link]

-

MNT509. (n.d.). Surface Modification of Biomaterials. Retrieved from [Link]

-

eScholarship, University of California. (n.d.). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

- The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. 62(21), 7512-7515.

-

DTIC. (1978). The Reaction of 3,3-Dichloroallyltrimethylsilane with N-Butyllithium. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of polysiloxanes 3a–5a. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical polysiloxane synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of ditertbutyldichlorosilane.

-

Metadynea. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyldimethylsilyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Tetrachlorobenzobarrelene. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butylchlorodimethylsilane - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butylchlorodimethylsilane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes. Retrieved from [Link]

-

Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

-

Universidade de Lisboa. (n.d.). Surface Modification Strategies for Microfluidic Devices Biological Engineering. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- MDPI. (2020). Surface Modification Techniques for Endothelial Cell Seeding in PDMS Microfluidic Devices. Micromachines, 11(11), 1025.

-

University of Alabama at Birmingham. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

International Journal of Engineering Research and Applications. (n.d.). Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk. Retrieved from [Link]

-

ResearchGate. (n.d.). The bis-amino surface modification process and bonding reaction for PET.... Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]

- 4. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN105061767A - Dimethyl dichlorosilance hydrolysis process and device - Google Patents [patents.google.com]

- 7. orgsyn.org [orgsyn.org]

synthesis and purification of n-Butylmethyldichlorosilane

An In-Depth Technical Guide to the Synthesis and Purification of n-Butylmethyldichlorosilane

Abstract

This compound (C₅H₁₂Cl₂Si) is a key organosilicon intermediate, valued for its role in the synthesis of advanced silicone polymers, surface modification agents, and as a blocking group in organic synthesis. Its bifunctional nature, possessing both a stable butyl group and reactive chloro groups, allows for tailored chemical transformations. This guide provides a comprehensive overview of the principal methodologies for its synthesis, primarily focusing on the Grignard reaction and catalytic hydrosilylation. Furthermore, it details the critical purification process of fractional distillation required to achieve the high purity necessary for research and industrial applications. Safety protocols, mechanistic insights, and detailed experimental procedures are provided to equip researchers and chemical engineers with the necessary knowledge for its effective handling and production.

Physicochemical and Safety Data

A thorough understanding of the physical properties and hazards of this compound is fundamental for its safe synthesis and purification.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 18147-23-4 | [1] |

| Molecular Formula | C₅H₁₂Cl₂Si | [1] |

| Molecular Weight | 171.14 g/mol | [1] |

| Appearance | Transparent liquid | [1] |

| Boiling Point | 148 °C | [1] |

| Density | 1.009 g/mL | [1] |

| Refractive Index | 1.4312 | [1] |

| Flash Point | 36.9 °C | [1] |

Safety and Handling

This compound is a hazardous chemical that demands stringent safety protocols.

-

Hazards :

-

Flammability : It is a flammable liquid and vapor.[2] Vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Water Reactivity : Reacts violently with water, moisture, and protic solvents (e.g., alcohols) to release corrosive hydrogen chloride (HCl) gas.[2][3] This reaction is highly exothermic. All operations must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[4][5]

-

Corrosivity : Causes severe skin burns and serious eye damage upon contact.[2][3] Inhalation may cause severe irritation to the respiratory tract.[2]

-

-

Personal Protective Equipment (PPE) :

-

Handling and Storage :

Synthesis Methodologies

The two primary industrial routes for synthesizing this compound are the Grignard reaction and hydrosilylation. The choice between them depends on the availability of starting materials, desired scale, and economic factors.

Method 1: Grignard Reaction

This classic organometallic approach involves the reaction of a Grignard reagent, n-butylmagnesium chloride, with a suitable chlorosilane precursor, methyltrichlorosilane. It is a versatile method well-suited for laboratory and industrial-scale synthesis.

Causality and Mechanistic Insights: The reaction proceeds via nucleophilic substitution at the silicon center. The carbon atom of the n-butyl group in the Grignard reagent is highly nucleophilic and attacks one of the electrophilic silicon-chlorine bonds of methyltrichlorosilane. The use of an ether-based solvent like tetrahydrofuran (THF) is critical, as it solvates the magnesium center, stabilizing the Grignard reagent and enhancing its reactivity.[8][9] The reaction is typically performed under a strict inert atmosphere to prevent the highly reactive Grignard reagent from being quenched by atmospheric moisture or oxygen.[5]

Experimental Protocol: Grignard Synthesis

-

Apparatus Setup : Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser topped with a nitrogen/argon inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

-

Grignard Reagent Formation : Place magnesium turnings (1.1 equivalents) in the flask. Add a small volume of anhydrous THF via syringe. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

-

Slowly add a solution of n-butyl chloride (1.0 equivalent) in anhydrous THF from the dropping funnel to the stirred magnesium suspension. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate and using a water bath for cooling if necessary.[5]

-

After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grey and turbid.

-

Reaction with Silane : Cool the Grignard solution to 0 °C in an ice bath. Add a solution of methyltrichlorosilane (1.0 equivalent) in anhydrous THF dropwise from the addition funnel. Maintain the temperature below 10 °C to control the exothermicity of the reaction.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.[4]

-

Workup : The resulting mixture will be a slurry containing the product and magnesium chloride salts. The salts can be removed by filtration under an inert atmosphere. Alternatively, the solvent can be removed under reduced pressure, and the product can be directly isolated from the residue by distillation.

Method 2: Hydrosilylation

Hydrosilylation is an atom-economical process involving the catalytic addition of a silicon-hydride bond across a carbon-carbon double bond.[10] For the synthesis of this compound, this involves the reaction of methyldichlorosilane with 1-butene.

Causality and Mechanistic Insights: This reaction is almost exclusively catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's or Speier's catalyst.[10][11] The catalyst facilitates the addition of the Si-H bond across the alkene. The reaction typically follows an anti-Markovnikov addition pattern, where the silicon atom adds to the terminal carbon of the alkene, yielding the desired linear n-butyl product.[12] This regioselectivity is a key advantage of the hydrosilylation route. The reaction is sensitive to catalyst concentration and temperature, which must be optimized to maximize yield and minimize side reactions.[11]

Purification

Regardless of the synthetic method, the crude product will contain unreacted starting materials, byproducts (e.g., other alkylsilanes from the Grignard reaction), and residual solvent. High-purity this compound is obtained via fractional distillation.[13]

Principle of Fractional Distillation: Fractional distillation is employed to separate liquid mixtures when the boiling points of the components are close (differing by less than 25-70 °C).[13][14] A fractionating column, packed with materials like Raschig rings or structured packing, is inserted between the distillation flask and the condenser.[13] This packing provides a large surface area for repeated vaporization-condensation cycles, each cycle acting as a theoretical plate that enriches the vapor in the more volatile component.[14][15] This allows for a much finer separation than simple distillation. Distillation must be performed under an inert atmosphere or vacuum to prevent hydrolysis of the chlorosilane by atmospheric moisture.[16]

Experimental Protocol: Fractional Distillation

-

Apparatus Setup : Assemble a fractional distillation apparatus using oven-dried glassware. The setup includes a round-bottom flask, a packed fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed and the system is connected to an inert gas line and bubbler.

-

Charging the Flask : Charge the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

-

Distillation Process : a. Begin heating the flask gently using a heating mantle. b. As the mixture boils, vapor will rise into the fractionating column. A temperature gradient will establish along the column.[13] c. Carefully monitor the temperature at the distillation head. The first fraction to distill will be any low-boiling solvents or impurities. Collect this forerun in a separate receiving flask. d. As the temperature stabilizes at the boiling point of this compound (~148 °C), change to a clean, dry receiving flask to collect the product fraction.[1] e. Maintain a slow, steady distillation rate for optimal separation.

-

Completion : Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

-

Storage : Transfer the purified, colorless liquid product to a dry, airtight container under an inert atmosphere for storage.

Conclusion

The synthesis of this compound can be reliably achieved through either the Grignard reaction or catalytic hydrosilylation, with the choice of method dictated by precursor availability and process economics. Both routes yield a crude product that requires rigorous purification. Fractional distillation under anhydrous, inert conditions is the definitive method for obtaining high-purity this compound, a critical requirement for its successful application in materials science and organic synthesis. Strict adherence to safety protocols is paramount throughout all stages of synthesis, purification, and handling due to the material's hazardous and reactive nature.

References

-

Gelest, Inc. (2015). This compound Safety Data Sheet. [Link]

-

Gelest, Inc. n-BUTYLDIMETHYLCHLOROSILANE. [Link]

-

Fisher Scientific. SAFETY DATA SHEET: n-Butyldimethylchlorosilane. [Link]

-

Wikipedia. Fractional distillation. [Link]

-

Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

Organic Syntheses Procedure. Submitted by D. Bryce-Smith and ET Blues. [Link]

- Google Patents. CN103408578B - Synthesis method of ditertbutyldichlorosilane.

-

University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

-

PubMed Central. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. [Link]

- Google Patents. US3277135A - Method for preparing organosilanes.

-

PubMed Central. Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation. [Link]

-

Chemistry LibreTexts. 5.3: Fractional Distillation. [Link]

-

Organic Syntheses Procedure. Procedure 3. [Link]

-

PubMed. Grignard reaction with chlorosilanes in THF: a kinetic study. [Link]

-

Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]

-

FuseSchool. Fractional Distillation | Organic Chemistry | Chemistry. [Link]

-

Scirp.org. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. [Link]

-

Estonian Academy Publishers. Rate and equilibrium constants for the Grignard reaction with alkoxysilanes. [Link]

-

Impact of reaction products on the Grignard reaction with silanes and ketones. [Link]

-

ResearchGate. Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. [Link]

-

Organic Syntheses Procedure. Procedure 2. [Link]

- Google Patents.

- Google Patents. Production and purification method of bis(tert-butylamino)silane.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. gelest.com [gelest.com]

- 3. fishersci.ie [fishersci.ie]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. peptide.com [peptide.com]

- 7. fishersci.com [fishersci.com]

- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gelest.com [gelest.com]

- 10. Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]

- 12. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fractional distillation - Wikipedia [en.wikipedia.org]

- 14. Purification [chem.rochester.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

hydrolysis mechanism of n-Butylmethyldichlorosilane

An In-depth Technical Guide to the Hydrolysis Mechanism of n-Butylmethyldichlorosilane

Abstract

This compound (BuMeSiCl₂) is a difunctional organosilane that serves as a crucial precursor in the synthesis of silicones and other organosilicon materials. The utility of this compound is fundamentally dependent on its reaction with water, a process involving sequential hydrolysis and condensation. This technical guide offers a detailed examination of the core mechanisms governing the hydrolysis of BuMeSiCl₂. It explores the stepwise substitution of chloride ions by hydroxyl groups to form reactive silanol intermediates, and their subsequent condensation into linear and cyclic siloxane oligomers and polymers. The narrative delves into the kinetics of these reactions, the influence of critical process parameters—such as pH, water stoichiometry, and temperature—and the role of the alkyl substituents' electronic and steric effects. Furthermore, this guide provides field-proven, step-by-step experimental protocols for monitoring the hydrolysis and condensation processes using Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR). This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of organosilane chemistry for applications in materials science, surface modification, and advanced formulation development.

Introduction: The Significance of Dichlorosilane Hydrolysis

Organodichlorosilanes (R₂SiCl₂) are foundational building blocks in the silicone industry. Their reaction with water is the primary route to producing polysiloxanes, which possess a unique combination of properties including thermal stability, low surface tension, and biocompatibility. The specific organic substituents on the silicon atom—in this case, n-butyl and methyl groups—impart distinct characteristics to the final polymer. This compound, therefore, is a precursor to silicones with tailored flexibility, solubility, and thermal properties.

The conversion of BuMeSiCl₂ to a stable polysiloxane network is not a single-step event but a complex series of competing hydrolysis and condensation reactions. A thorough understanding of this reaction cascade is paramount for controlling the structure, molecular weight, and properties of the final product. Uncontrolled hydrolysis can lead to a heterogeneous mixture of cyclic and linear species, resulting in materials with inconsistent performance.[1][2] This guide elucidates the underlying chemical principles to provide the control necessary for reproducible and targeted synthesis.

The Core Reaction Mechanism

The overall transformation of this compound into polysiloxanes can be dissected into two primary stages: hydrolysis and condensation. These stages involve distinct chemical steps and intermediates that dictate the structure of the final products.

Stage 1: Stepwise Hydrolysis to Silanols

The first stage is a nucleophilic substitution reaction at the silicon center. The highly polar silicon-chlorine (Si-Cl) bond makes the silicon atom electrophilic and susceptible to attack by a water molecule. This process occurs sequentially for the two chlorine atoms.

-

First Hydrolysis: One molecule of BuMeSiCl₂ reacts with water to displace a chloride ion, forming the intermediate n-butylmethylchlorosilanol (BuMeSi(OH)Cl) and hydrochloric acid (HCl).

BuMeSiCl₂ + H₂O → BuMeSi(OH)Cl + HCl

-

Second Hydrolysis: The remaining Si-Cl bond in the chlorosilanol intermediate is also hydrolytically unstable and reacts with another water molecule to yield n-butylmethylsilanediol (BuMeSi(OH)₂).

BuMeSi(OH)Cl + H₂O → BuMeSi(OH)₂ + HCl

The hydrochloric acid produced as a byproduct significantly lowers the pH of the reaction medium, which in turn autocatalyzes the hydrolysis reaction.[3][4] The silanediol, BuMeSi(OH)₂, is a key, albeit often transient, intermediate. Its two hydroxyl groups are highly reactive and prone to condensation.

Caption: Stepwise hydrolysis of this compound.

Stage 2: Condensation of Silanols to Siloxanes

The silanol intermediates, particularly the difunctional BuMeSi(OH)₂, readily react with each other to form stable siloxane (Si-O-Si) bonds, eliminating a molecule of water in the process. This condensation can proceed via two main pathways: intermolecular and intramolecular.

-

Intermolecular Condensation: Two silanol molecules react. This is the chain-building step, leading to the formation of linear oligomers and polymers. For example, the dimerization of two silanediol molecules:

2 BuMeSi(OH)₂ → HO-Si(Bu)(Me)-O-Si(Bu)(Me)-OH + H₂O

-

Intramolecular Condensation: This occurs when the ends of a linear oligomer react with each other to form a cyclic species. The formation of low-molecular-weight cyclic siloxanes, such as the trimer ([BuMeSiO]₃) and tetramer ([BuMeSiO]₄), is very common in the hydrolysis of dichlorosilanes.[1] The relative amounts of linear versus cyclic products are heavily influenced by reaction conditions, particularly the concentration of the reactants.[1]

These initial dimers and cyclic compounds still contain reactive silanol end groups, allowing for further condensation to build higher molecular weight polymers and cross-linked networks.

Caption: Competing condensation pathways for silanediol intermediates.

Kinetics and Factors Influencing the Hydrolysis Mechanism

The rates of hydrolysis and condensation are not constant; they are profoundly influenced by a range of experimental parameters. Controlling these factors is the key to directing the reaction toward the desired products.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Causality & Expert Insights |

| Water Concentration | Increases up to a point | Can increase or decrease | Stoichiometrically, two moles of water are required per mole of BuMeSiCl₂. A large excess of water drives the hydrolysis equilibrium forward but can also dilute the silanol intermediates, potentially slowing the bimolecular condensation reaction.[5][6] |

| pH | Fastest at low (<4) and high (>10) pH; slowest around pH 7 | Fastest around pH 4-5 and >7; slowest around pH 2 | Hydrolysis is catalyzed by both acid (protonation of the leaving Cl⁻ group) and base (nucleophilic attack by OH⁻).[3][5] Condensation has a more complex pH dependency, reflecting the acidity of the silanol groups themselves.[3] The HCl byproduct naturally creates an acidic, hydrolysis-favoring environment. |

| Temperature | Increases | Increases | As with most chemical reactions, higher temperatures increase the kinetic energy of the molecules, leading to faster rates for both hydrolysis and condensation.[7] This can also influence the product distribution, sometimes favoring cyclic species. |

| Solvent | Depends on polarity and miscibility | Depends on polarity and miscibility | A non-polar organic solvent (e.g., toluene, hexane) is often used to control the reaction.[1] It helps to dissipate heat and control the access of water to the silane. The choice of solvent affects the solubility of reactants and intermediates, thereby influencing reaction rates. |

| Alkyl Substituents (Butyl, Methyl) | Influenced by inductive and steric effects | Influenced by steric effects | The electron-donating nature of the butyl and methyl groups slightly stabilizes the transition state under acidic conditions, influencing the hydrolysis rate.[3] Sterically, the bulkier butyl group can hinder the approach of both water for hydrolysis and other silanols for condensation compared to a smaller group like methyl. |

Experimental Methodologies for Mechanistic Studies

To accurately study the kinetics and product distribution of BuMeSiCl₂ hydrolysis, it is essential to monitor the concentration of reactants, intermediates, and products over time. The following protocols outline robust methods for achieving this.

Protocol 1: Kinetic Analysis by 29Si NMR Spectroscopy

Rationale: Silicon-29 NMR is an exceptionally powerful tool as it provides a direct window into the chemical environment of the silicon atom. Each species—the starting dichlorosilane, partially hydrolyzed intermediates, fully hydrolyzed silanols, and various siloxane structures (linear chain ends, middle groups, cyclic species)—gives a distinct signal in the 29Si NMR spectrum, allowing for unambiguous identification and quantification.[8][9]

Step-by-Step Methodology:

-

Sample Preparation: In a dry NMR tube, dissolve a precise amount of this compound in a dry, deuterated, inert solvent (e.g., C₆D₆ or CDCl₃).

-

Initiation: Add a stoichiometric amount of D₂O (using D₂O allows for deuterium locking in the NMR spectrometer) to the tube. Cap and shake vigorously to initiate the reaction. For slower, more controlled studies, the water can be introduced via a syringe through a septum cap.

-

Data Acquisition: Immediately place the NMR tube in the spectrometer, which has been pre-tuned and set up for quantitative 29Si NMR acquisition. Use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure accurate quantification.

-

Time-Course Monitoring: Acquire spectra at regular time intervals (e.g., every 5-10 minutes initially, then less frequently as the reaction slows).

-

Data Analysis: Integrate the peaks corresponding to the different silicon species in each spectrum. Plot the relative concentrations of each species as a function of time to determine reaction rates and mechanistic pathways.

Protocol 2: Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is ideal for identifying and quantifying the volatile and semi-volatile components of the reaction mixture, such as the unreacted silane and low-molecular-weight cyclic siloxanes.[10] It requires derivatization of the non-volatile silanols to make them suitable for GC analysis.

Step-by-Step Methodology:

-

Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, combine the solvent (e.g., toluene) and this compound.

-

Initiation: Add the desired amount of water to start the reaction.

-

Aliquoting and Quenching: At predetermined time points (e.g., t = 1, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing a large excess of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). This agent rapidly converts all reactive Si-OH groups to stable Si-O-Si(CH₃)₃ groups, effectively stopping the condensation.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph will separate the components based on their boiling points, and the mass spectrometer will provide fragmentation patterns to confirm their identity.

-

Quantification: By including an internal standard in the quenching vial, the concentration of each species can be determined by comparing its peak area to that of the standard. Plotting these concentrations over time yields the kinetic profile.

Caption: Experimental workflow for a GC-MS kinetic study.

Protocol 3: FT-IR Spectroscopic Analysis

Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is useful for monitoring the disappearance and appearance of key functional groups in real-time.[11] It allows for tracking the consumption of Si-Cl bonds and the formation of Si-OH (silanol) and Si-O-Si (siloxane) bonds.

Step-by-Step Methodology:

-

Background Spectrum: Acquire a background spectrum of the empty IR cell or the solvent.

-

Sample Introduction: Introduce the this compound solution into an appropriate IR cell (e.g., a liquid transmission cell with NaCl or KBr windows).

-

Reaction Monitoring: Initiate the reaction by injecting water into the cell. Immediately begin acquiring spectra at regular intervals.

-

Spectral Analysis: Monitor the following key vibrational bands:

-

Si-Cl stretch: Disappearance of the band around 800-850 cm⁻¹.

-

Si-OH stretch: Appearance and evolution of a broad band around 3200-3400 cm⁻¹ (for H-bonded silanols) and a sharper band near 3690 cm⁻¹ (for free silanols).

-

Si-O-Si stretch: Appearance and growth of a strong, broad band around 1000-1100 cm⁻¹.

-

-

Kinetic Data: The change in the absorbance of these characteristic peaks over time is proportional to the change in concentration of the respective functional groups, providing kinetic information about the overall process.[11][12]

Conclusion

The hydrolysis of this compound is a sophisticated process governed by a cascade of sequential and competing hydrolysis and condensation reactions. The initial rapid reaction with water yields highly reactive silanol intermediates, which subsequently condense to form a mixture of linear and cyclic siloxane structures. The ultimate molecular architecture of the resulting polysiloxane is critically dependent on controllable parameters, including water stoichiometry, pH, temperature, and solvent choice. By leveraging powerful analytical techniques such as NMR, GC-MS, and FT-IR, researchers can deconstruct this complex mechanism, enabling precise control over the synthesis of tailored silicone materials for advanced applications.

References

-

ResearchGate. (n.d.). Conventional condensation reactions between silanols or silanolates with halosilanes for the formation of siloxane bonds. Retrieved from ResearchGate. [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. Retrieved from ResearchGate. [Link]

-

Silicone Surfactant. (2023). Hydrolysis and Condensation Process. Retrieved from Silicone Surfactant. [Link]

-

Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. [Link]

- García, M., et al. (2009). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.

-

Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. (2014). Inorganic Chemistry, 53(10), 5034-5043. [Link]

-

Burkhard, C. A. (1945). Hydrolysis of Diphenyldichlorosilane. Journal of the American Chemical Society, 67(12), 2173–2174. [Link]

-

ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions. Retrieved from ResearchGate. [Link]

-

Alam, T. M., Assink, R. A., & Loy, D. A. (1998). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. Chemistry of Materials, 10(10), 3183-3190. [Link]

-

Seyferth, D. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 20(24), 4978-4992. [Link]

-

Wikipedia. (n.d.). Dichlorosilane. Retrieved from Wikipedia. [Link]

-

Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. (2024). ACS Omega, 9(20), 22165-22175. [Link]

- Belgacem, M. N., et al. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.

-

XJY Silicones. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Retrieved from XJY Silicones. [Link]

-

ResearchGate. (n.d.). Kinetic analysis of organosilane hydrolysis and condensation. Retrieved from ResearchGate. [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from Gelest, Inc. [Link]

- Abdelmouleh, M., et al. (2004). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Journal of Colloid and Interface Science, 271(1), 103-113.

Sources

- 1. Hydrolysis and Condensation Process [silicone-surfactant.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 12. researchgate.net [researchgate.net]

n-Butylmethyldichlorosilane precursors for polysiloxane synthesis

An In-Depth Technical Guide to the Synthesis of Polysiloxanes from n-Butylmethyldichlorosilane Precursors

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of synthesizing polysiloxanes using this compound as a primary precursor. Moving beyond simple protocols, this document elucidates the underlying chemical principles, explores alternative synthetic strategies, and details the critical characterization techniques required to validate the final polymeric structure. The focus is on providing actionable insights and robust methodologies to ensure reproducible and reliable outcomes in a research and development setting.

The Precursor: Understanding this compound

This compound ((CH₃)(C₄H₉)SiCl₂) is a versatile bifunctional organosilane monomer. The presence of two reactive chlorine atoms allows for the formation of a linear siloxane backbone, while the distinct methyl and n-butyl side chains impart specific properties to the resulting polymer. The methyl group is a classic constituent of stable polysiloxanes, whereas the n-butyl group enhances hydrophobicity and solubility in nonpolar organic solvents and modifies the mechanical properties of the polymer, such as its glass transition temperature.

However, its utility is matched by its reactivity. As a chlorosilane, it reacts readily and violently with water or moist air to produce heat and corrosive hydrogen chloride (HCl) gas.[1] This reactivity is the basis for its polymerization but also necessitates stringent safety protocols.

Core Safety Mandates for Handling Chlorosilanes:

-

Work Environment: All manipulations must be conducted in a well-ventilated fume hood with a tested and certified face velocity. The workspace must be kept scrupulously dry.

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, flame-retardant antistatic protective clothing, and appropriate chemical-resistant gloves.[2][3] Contact lenses are not recommended.[3]

-

Fire Safety: this compound is flammable. Keep it away from heat, sparks, and open flames. Use only non-sparking tools and grounded equipment to prevent static discharge.[1] In case of fire, use CO₂, dry chemical, or alcohol-resistant foam. DO NOT USE WATER , as it will exacerbate the situation by reacting with the chlorosilane.[1][2]

-

Spill & Exposure: In case of a spill, isolate the area. Do not allow water to contact the spilled material.[1] In case of skin or eye contact, immediately flush with copious amounts of water for several minutes and seek urgent medical attention.[4] For inhalation, move the individual to fresh air and get emergency medical help.[2][4]

The Primary Synthetic Route: Hydrolysis and Polycondensation

The most direct pathway to poly(n-butylmethylsiloxane) is through the hydrolysis of the dichlorosilane precursor, followed by the polycondensation of the resulting silanol intermediates. This process, while conceptually straightforward, requires careful control to achieve desired molecular weights and minimize the formation of undesirable cyclic byproducts.

Mechanistic Insights and Control

The reaction proceeds in two fundamental steps:

-

Hydrolysis: The Si-Cl bonds are rapidly attacked by water to form silanol (Si-OH) groups and hydrochloric acid (HCl). (CH₃)(C₄H₉)SiCl₂ + 2H₂O → (CH₃)(C₄H₉)Si(OH)₂ + 2HCl

-

Condensation: The silanol intermediates are unstable and readily condense with each other, eliminating a molecule of water to form a stable siloxane (Si-O-Si) bond, which constitutes the polymer backbone. n(CH₃)(C₄H₉)Si(OH)₂ → [-Si(CH₃)(C₄H₉)O-]n + nH₂O

The HCl generated during hydrolysis can catalyze the condensation reaction. However, its presence also creates a highly acidic and corrosive environment. The overall process is a delicate equilibrium. Controlling the rate of water addition, temperature, and solvent is critical for managing the polymer's molecular weight and polydispersity.

Experimental Protocol: Controlled Hydrolysis

This protocol describes a laboratory-scale synthesis designed to produce a medium molecular weight poly(n-butylmethylsiloxane).

Materials & Equipment:

-

This compound (≥98%)

-

Toluene (anhydrous)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a drying tube (CaCl₂)

-

Heating mantle with temperature control

Procedure:

-

Setup: Assemble the glassware and ensure it is completely dry by oven-drying or flame-drying under a stream of nitrogen.

-

Reagent Preparation: In the three-neck flask, prepare a solution of this compound (e.g., 50 g) in anhydrous toluene (250 mL).

-

Hydrolysis: Begin vigorous stirring. Slowly add deionized water (stoichiometric amount, e.g., ~10.5 mL) to the dropping funnel and add it dropwise to the silane solution over 1-2 hours.

-

Rationale: Slow, controlled addition of water is crucial to manage the exothermic reaction and the evolution of HCl gas. Toluene acts as a solvent to moderate the reaction and help dissipate heat.

-

-

Condensation & Neutralization: After the addition is complete, heat the mixture to a gentle reflux (80-90 °C) for 3-4 hours to drive the condensation reaction to completion.

-

Workup: Cool the reaction mixture to room temperature. Carefully wash the organic phase with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by several washes with deionized water until the aqueous layer is neutral (pH 7).

-

Rationale: The bicarbonate wash neutralizes the HCl byproduct, which is essential to prevent degradation of the polymer and corrosion of equipment.

-

-

Drying & Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting viscous oil can be further purified by vacuum distillation to remove any low molecular weight cyclic or linear species.

Alternative Pathway: Ring-Opening Polymerization (ROP)

For applications requiring polymers with a precisely controlled molecular weight and a narrow molecular weight distribution (low polydispersity), ring-opening polymerization (ROP) is the superior method.[5][6] This strategy involves first synthesizing cyclic siloxane monomers from the dichlorosilane precursor and then polymerizing them using a suitable initiator.

From Precursor to Cyclic Monomer

The hydrolysis of this compound under specific, dilute conditions can be controlled to favor the formation of cyclic trimers (D₃) and tetramers (D₄), where D represents the difunctional [-Si(CH₃)(C₄H₉)O-] unit. These cyclic monomers are then isolated and purified before polymerization.

ROP Mechanism and Advantages

ROP can be initiated by either anionic or cationic catalysts. Anionic ROP, often initiated by strong bases like potassium hydroxide (KOH) or potassium silanolates, is common for producing high molecular weight polysiloxanes.[5] The initiator opens the strained cyclic monomer, creating a reactive silanolate chain end that propagates by sequentially adding more monomer units.

A key advantage of ROP is the suppression of "backbiting" reactions that plague polycondensation, leading to a more uniform polymer product.[7] This allows for the synthesis of well-defined block copolymers and other complex architectures.[8]

Characterization of Poly(n-butylmethylsiloxane)

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymer. A multi-technique approach provides a complete picture of the material's properties.

Analytical Techniques

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Used to confirm the chemical structure. Key absorbances include the strong Si-O-Si backbone stretch (~1000-1100 cm⁻¹), Si-CH₃ vibrations (~1260 cm⁻¹), and C-H stretches from the butyl and methyl groups (~2800-3000 cm⁻¹). The absence of a broad O-H peak (~3200-3400 cm⁻¹) indicates the complete condensation of silanol groups.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides quantitative information on the ratio of protons in the butyl and methyl groups, confirming the side-chain structure.

-

²⁹Si NMR: Directly probes the silicon environment, distinguishing between linear chain units, end-groups, and potential cyclic structures.

-

-

Gel Permeation Chromatography (GPC): The primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[10] Toluene is often a suitable solvent for polysiloxane analysis.[10]

-

Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring mass loss as a function of temperature.[9]

-

Differential Scanning Calorimetry (DSC): Used to determine key thermal transitions, such as the glass transition temperature (Tg).

Typical Data Summary

The following table summarizes expected characterization data for a poly(n-butylmethylsiloxane) synthesized via a controlled process.

| Parameter | Technique | Expected Result | Significance |

| Si-O-Si Stretch | FT-IR | Strong peak at ~1050 cm⁻¹ | Confirms siloxane backbone formation |

| Si-CH₃ Bend | FT-IR | Sharp peak at ~1260 cm⁻¹ | Confirms methyl group on silicon |

| Molecular Weight (Mw) | GPC | 10,000 - 100,000 g/mol | Dependent on synthesis conditions |

| Polydispersity (PDI) | GPC | 1.5 - 2.5 (Condensation)< 1.2 (ROP) | Measures breadth of molecular weight distribution |

| Decomposition Temp. | TGA | > 300 °C (in N₂) | Indicates thermal stability |

| Glass Transition (Tg) | DSC | -100 to -120 °C | Indicates low-temperature flexibility |

Properties and Potential Applications

The unique combination of the n-butyl and methyl side chains gives poly(n-butylmethylsiloxane) a distinct property profile compared to the ubiquitous polydimethylsiloxane (PDMS).

-

Enhanced Hydrophobicity: The larger alkyl group increases the nonpolar character, making it useful for hydrophobic coatings and sealants.

-

Low-Temperature Flexibility: Like other polysiloxanes, it is expected to have a very low glass transition temperature, maintaining its elastomeric properties at low temperatures.[9]

-

Good Thermal Stability: The strong Si-O backbone provides high thermal stability.[11]

-

Biocompatibility: Polysiloxanes are generally known for their biocompatibility, making them candidates for various biomedical applications.[12][13]

These properties position poly(n-butylmethylsiloxane) for use in specialized applications such as:

-

High-performance lubricants and hydraulic fluids.

-

Soft lithography and microfluidics.[12]

-

Dielectric materials and insulators.

-

Biomedical devices, drug delivery vehicles, and biocompatible coatings.

References

-

Silicones Environmental, Health and Safety Center (SEHSC). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

-

Scribd. Chlorosilane Safety Guide. Retrieved from [Link]

-

Mark, J. E. (n.d.). CHAPTER 4 Some Characterization Techniques Useful for Polysiloxanes. Oxford Academic. Retrieved from [Link]

-

Tascon GmbH. Analysis of Polysiloxane (Silicon Oil, PDMS) on Surfaces. Retrieved from [Link]

-

ResearchGate. Some Characterization Techniques Useful for Polysiloxanes | Request PDF. Retrieved from [Link]

-

Shoichet Lab, University of Toronto. Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. Retrieved from [Link]

-

AZoM. (2022). Gel Permeation Chromatography Analysis of Polysiloxanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Hydrolysis and Condensation of n-BuSnCl3: Enabling Deposition of Smooth Metal Oxide Photoresist Thin Films. PubMed. Retrieved from [Link]

-

American Chemical Society. Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions. Retrieved from [Link]

-

Gelest, Inc. Ring-Opening Polymerization of Cyclosiloxanes. Retrieved from [Link]

-

Saarland University. Synthesis of Novel Polysiloxanes and Silsesquioxanes with High Refractive Index by Utilizing Alkoxysilane Precursors with Polycyclic Aromatic Substituents. Retrieved from [Link]

-

ResearchGate. RING-OPENING POLYMERIZATION OF CYCLOSILOXANES | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Retrieved from [Link]

-

ResearchGate. (PDF) Ring-Opening Polymerization of Cyclosiloxanes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Retrieved from [Link]

-

eScholarship, University of California. Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. Retrieved from [Link]

-

ResearchGate. Synthesis of polysiloxanes 3a–5a. | Download Scientific Diagram. Retrieved from [Link]

-

ResearchGate. Typical polysiloxane synthesis | Download Scientific Diagram. Retrieved from [Link]

-

ResearchGate. Properties and applications of polysilanes. Retrieved from [Link]

-

SciELO. (2011). Influence of the Hydrolysis and Condensation Time on the Preparation of Hybrid Materials. Retrieved from [Link]

-

ResearchGate. Properties of Some Poly(siloxane)s for Optical Applications | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Properties and Applications of PDMS for Biomedical Engineering: A Review. Retrieved from [Link]

-

ResearchGate. Structures of hydrolysis–condensation product of tri- and tetra-functional silanes. Retrieved from [Link]

-

MDPI. (n.d.). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane.... Retrieved from [Link]

-

ResearchGate. Synthesis and characterization of poly(methyl methacrylate)/polysiloxane composites and their coating properties. Retrieved from [Link]

-

National Institutes of Health. (2015). Properties and Applications of Polyvinyl Alcohol, Halloysite Nanotubes and Their Nanocomposites. Retrieved from [Link]

Sources

- 1. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. globalsilicones.org [globalsilicones.org]

- 3. scribd.com [scribd.com]

- 4. CHLOROSILANE - Safety Data Sheet [chemicalbook.com]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions - American Chemical Society [acs.digitellinc.com]

- 8. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 10. azom.com [azom.com]

- 11. researchgate.net [researchgate.net]

- 12. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Properties and Applications of Polyvinyl Alcohol, Halloysite Nanotubes and Their Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

The Butyl Group's Defining Influence in Dichlorosilane Chemistry: A Technical Guide

This in-depth technical guide explores the critical role of the butyl group in modulating the physicochemical properties and reactivity of dichlorosilanes. Intended for researchers, scientists, and professionals in drug development and materials science, this document provides a comprehensive overview, from fundamental principles to practical applications, grounded in established scientific literature. We will delve into the nuanced effects of the butyl group's isomers, their impact on synthesis and reactivity, and their utility in surface modification and as protecting groups in organic synthesis.

Introduction to Dichlorosilanes: The Reactive Silicone Precursors

Dichlorosilanes (R₂SiCl₂) are a class of organosilicon compounds characterized by a central silicon atom bonded to two chlorine atoms and two organic substituents. The high reactivity of the silicon-chlorine (Si-Cl) bond makes these compounds versatile precursors for the synthesis of a wide array of silicon-containing materials, most notably polysiloxanes, commonly known as silicones.[1] The nature of the organic 'R' group profoundly influences the dichlorosilane's properties, including its reactivity, volatility, and the characteristics of the resulting polymers or surface modifications.

The Si-Cl bonds are highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. This reaction, often vigorous, results in the formation of silanols (R₂Si(OH)₂), which are themselves unstable and readily undergo condensation to form siloxane bonds (Si-O-Si).[2] This fundamental reactivity is the cornerstone of silicone chemistry.

The Butyl Group: A Steric and Electronic Modulator

The butyl group, with its four carbon atoms (C₄H₉), exists in four isomeric forms: n-butyl, sec-butyl, isobutyl, and tert-butyl.[3] This structural diversity is key to the wide range of properties observed in butyl-substituted dichlorosilanes. The arrangement of the carbon atoms dictates both the steric bulk and the electronic influence of the substituent, thereby fine-tuning the reactivity of the dichlorosilane.

Steric Hindrance: The Bulky Shield

The most significant contribution of the butyl group, particularly the highly branched tert-butyl isomer, is steric hindrance. This "bulky shield" around the silicon atom physically obstructs the approach of nucleophiles, slowing down reactions such as hydrolysis.[4] In di-tert-butyldichlorosilane, the large tert-butyl groups increase the C-Si-C bond angle compared to less hindered dichlorosilanes like dichlorodimethylsilane.[5] This steric crowding is a critical factor in its application as a selective protecting group for diols, where it can differentiate between sterically accessible and hindered hydroxyl groups.[6][7]

Electronic Effects: The Inductive Push

Alkyl groups, including the butyl group, are electron-donating through an inductive effect (+I).[4] This effect increases the electron density on the silicon atom, which can influence the polarity of the Si-Cl bond and the stability of reaction intermediates. While the steric effect is often the dominant factor, the inductive effect plays a subtle but important role in modulating the reactivity of the silicon center.

Synthesis of Butyl-Substituted Dichlorosilanes

The most common laboratory and industrial method for the synthesis of butyl-substituted dichlorosilanes is the Grignard reaction. This involves the reaction of a butylmagnesium halide with a silicon tetrahalide, typically silicon tetrachloride (SiCl₄).[8] The stoichiometry of the reactants can be controlled to favor the formation of the desired di-substituted product.

Experimental Protocol: Synthesis of Di-n-butyldichlorosilane via Grignard Reaction

Objective: To synthesize di-n-butyldichlorosilane from n-butylmagnesium chloride and silicon tetrachloride.

Materials:

-

Magnesium turnings

-

n-Butyl chloride

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether

-

Dry nitrogen or argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask, dropping funnel, condenser)

Procedure:

-

Grignard Reagent Preparation:

-

Under a dry, inert atmosphere, place magnesium turnings in a three-neck flask equipped with a dropping funnel, a condenser, and a gas inlet.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of n-butyl chloride in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, continue the addition of the n-butyl chloride solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the Grignard reagent to 0 °C using an ice bath.

-

Slowly add a solution of silicon tetrachloride in anhydrous diethyl ether from the dropping funnel. This reaction is exothermic and should be controlled to prevent excessive refluxing.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

The reaction mixture will contain a precipitate of magnesium chloride. This can be removed by filtration under an inert atmosphere.

-

The filtrate, containing the di-n-butyldichlorosilane and other alkylchlorosilanes, is then subjected to fractional distillation to isolate the desired product.

-

Reactivity and Mechanistic Pathways

The reactivity of butyl dichlorosilanes is dominated by the hydrolysis and condensation of the Si-Cl bonds. The butyl group's steric and electronic properties play a significant role in the kinetics and outcome of these reactions.

Hydrolysis and Condensation

The hydrolysis of dichlorosilanes proceeds via a nucleophilic substitution mechanism.[9] The presence of bulky butyl groups, especially tert-butyl, sterically hinders the approach of water molecules, thus slowing the rate of hydrolysis compared to less substituted dichlorosilanes.[10]

The initial hydrolysis product is a silanediol (R₂Si(OH)₂), which is generally unstable and undergoes rapid intermolecular condensation to form linear or cyclic polysiloxanes. The size of the butyl group can influence the structure of the resulting polymer. For instance, the bulky tert-butyl groups can favor the formation of smaller cyclic structures or linear oligomers due to steric constraints that hinder the formation of long polymer chains.

Caption: Hydrolysis and condensation of a butyl dichlorosilane.

Applications in Advanced Materials and Synthesis

The unique properties imparted by the butyl group make butyl dichlorosilanes valuable reagents in various applications, from creating water-repellent surfaces to acting as selective protecting groups in complex organic syntheses.

Surface Modification: Engineering Hydrophobicity

Butyl dichlorosilanes are effective agents for rendering surfaces hydrophobic (water-repellent).[11][12] This is achieved by covalently bonding the silane to a hydroxyl-terminated surface, such as glass, silica, or metal oxides.[13][14] The dichlorosilane reacts with the surface hydroxyl groups, forming stable Si-O-Surface bonds.[15] The exposed butyl groups then form a non-polar, low-energy surface that repels water.

Objective: To create a hydrophobic coating on glass slides using di-n-butyldichlorosilane.

Materials:

-

Glass microscope slides

-

Di-n-butyldichlorosilane

-

Anhydrous toluene

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or an oxygen plasma cleaner

-

Oven

Procedure:

-

Surface Cleaning and Activation:

-

Thoroughly clean the glass slides with soap and water, followed by rinsing with deionized water and then ethanol.

-

Activate the surface by immersing the slides in Piranha solution for 30 minutes or by treating them in an oxygen plasma cleaner. This step generates a high density of hydroxyl (-OH) groups on the surface.

-

Rinse the slides extensively with deionized water and dry them in an oven at 120 °C for at least one hour.

-

-

Silanization:

-

In a fume hood, prepare a 1-5% (v/v) solution of di-n-butyldichlorosilane in anhydrous toluene.

-

Immerse the cleaned and dried glass slides in the silane solution for 1-2 hours at room temperature. The reaction should be carried out under a dry atmosphere to prevent premature hydrolysis of the dichlorosilane.

-

After the reaction, remove the slides and rinse them thoroughly with fresh toluene to remove any unreacted silane.

-

-

Curing:

-

Cure the coated slides in an oven at 120 °C for 30-60 minutes to promote the formation of a stable siloxane network on the surface.

-

-

Verification:

-

The hydrophobicity of the surface can be confirmed by placing a droplet of water on the slide. A high contact angle indicates a successful hydrophobic modification.

-

Protecting Group Chemistry